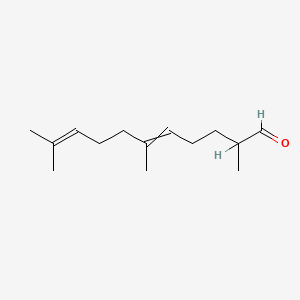

2,6,10-Trimethylundeca-5,9-dienal

概要

説明

2,6,10-Trimethylundeca-5,9-dienal, also known as Profarnesal, is an organic compound with the molecular formula C14H24O. It is a colorless to pale yellow liquid with an aldehydic-floral odor reminiscent of nerolidol. This compound is not found in nature and must be synthesized. It is primarily used in the fragrance industry due to its pleasant scent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethylundeca-5,9-dienal typically involves the Darzens reaction, followed by saponification and decarboxylation. The process can be summarized as follows:

Darzens Reaction: This reaction involves the condensation of geranylacetone with an α-haloester (such as methyl chloroacetate or methyl bromoacetate) in the presence of a base like sodium alkoxide (NaOR, where R is a C1-C4 alkyl group). The reaction is carried out at low temperatures, preferably below -15°C.

Saponification: The resulting glycidic ester is hydrolyzed to form the corresponding carboxylic acid.

Decarboxylation: The carboxylic acid is then decarboxylated to yield this compound. .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions and the use of efficient catalysts to maximize yield and purity .

化学反応の分析

Types of Reactions

2,6,10-Trimethylundeca-5,9-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: 2,6,10-Trimethylundeca-5,9-dienoic acid.

Reduction: 2,6,10-Trimethylundeca-5,9-dienol.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

2,6,10-Trimethylundeca-5,9-dienal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Industry: It is widely used in the fragrance industry due to its pleasant odor and stability

作用機序

The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, such as termites, it acts as a pheromone by binding to specific receptors, triggering behavioral responses related to mating and communication .

類似化合物との比較

Similar Compounds

Nerolidol: A naturally occurring sesquiterpene alcohol with a similar floral odor.

Geranylacetone: A precursor in the synthesis of 2,6,10-Trimethylundeca-5,9-dienal with a similar structure but lacking the aldehyde group.

Farnesal: An aldehyde with a similar structure but different double bond positions.

Uniqueness

This compound is unique due to its specific double bond positions and the presence of an aldehyde group, which contribute to its distinct odor and chemical reactivity. Its role as a synthetic pheromone in termite research further distinguishes it from other similar compounds .

生物活性

2,6,10-Trimethylundeca-5,9-dienal, also known as dihydroapofarnesal, is a naturally occurring organic compound characterized by its unique structure featuring a long carbon chain and two conjugated double bonds. This compound has garnered attention due to its diverse biological activities and applications in various fields, particularly in fragrance and pheromone production. This article provides a comprehensive overview of the biological activity of this compound, including its safety profile, potential toxicity, and relevant case studies.

- Molecular Formula : C₁₃H₂₄O

- CAS Number : 24048-13-3

- Appearance : Pale yellow to colorless liquid

- Odor : Aldehydic-floral aroma

1. Genotoxicity

Research indicates that this compound does not exhibit significant genotoxic potential. In the Ames test, it was found non-mutagenic at concentrations up to 5000 μg/plate . The Margin of Exposure (MOE) for repeated dose toxicity endpoints is greater than 100, suggesting a low risk for genotoxic effects when used at typical exposure levels .

2. Reproductive Toxicity

The compound has been evaluated for reproductive toxicity with findings indicating no significant risk. The No Expected Sensitization Induction Level (NESIL) has been calculated at 10,000 μg/cm² for skin sensitization endpoints . Comparisons with structural analogs such as farnesol suggest that this compound shares a favorable safety profile in reproductive assessments .

3. Skin Sensitization and Irritation

Studies have shown that this compound does not pose significant risks for skin sensitization or irritation. The calculated MOE indicates adequate safety margins for repeated exposure .

4. Cytotoxicity

In vitro assays such as the BlueScreen assay have revealed that while some structural analogs exhibit cytotoxicity, this compound does not demonstrate significant cytotoxic effects under similar testing conditions .

Case Study 1: Pheromone Activity in Termites

This compound was identified as a female sex pheromone in the termite species Zootermopsis nevadensis. This compound plays a crucial role in mating behaviors and communication among termites. Behavioral assays demonstrated that male alates respond to this pheromone by exhibiting mating behaviors indicative of its effectiveness as a signaling molecule .

Case Study 2: Fragrance Industry Applications

Due to its pleasant floral scent profile, this compound is widely utilized in the fragrance industry. Its low toxicity and favorable safety assessments make it an attractive ingredient for perfumes and scented products. Studies exploring consumer exposure have indicated that typical usage levels do not pose health risks .

Comparative Analysis with Related Compounds

| Compound Name | Genotoxicity | Reproductive Toxicity | Skin Sensitization | Cytotoxicity |

|---|---|---|---|---|

| This compound | Non-mutagenic | Low risk | Low risk | Low |

| Farnesol | Non-mutagenic | Low risk | Moderate risk | Moderate |

| Geraniol | Non-mutagenic | Moderate risk | Moderate risk | Moderate |

特性

CAS番号 |

24048-13-3 |

|---|---|

分子式 |

C14H24O |

分子量 |

208.34 g/mol |

IUPAC名 |

(5E)-2,6,10-trimethylundeca-5,9-dienal |

InChI |

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+ |

InChIキー |

ZXGMEZJVBHJYEQ-UKTHLTGXSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)C)C=O |

異性体SMILES |

CC(CC/C=C(\C)/CCC=C(C)C)C=O |

正規SMILES |

CC(CCC=C(C)CCC=C(C)C)C=O |

Key on ui other cas no. |

54082-68-7 24048-13-3 |

同義語 |

2,6,10-trimethylundeca-5,9-dienal |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。